molecular formula C4H7ClN2 B1206627 2-(chloromethyl)-4,5-dihydro-1H-imidazole CAS No. 50342-08-0

2-(chloromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1206627
CAS No.: 50342-08-0
M. Wt: 118.56 g/mol
InChI Key: YFBPRBZDQSMTKG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring with a chloromethyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a chloromethylating agent in the presence of a base. For instance, the reaction of an amine with chloroacetic acid and hydrochloric acid can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the chloromethyl group.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can react with the chloromethyl group under mild conditions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the imidazole ring.

    Reducing Agents: Such as sodium borohydride, can reduce the compound under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted imidazole derivatives .

Scientific Research Applications

2-(Chloromethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in medicinal chemistry to design compounds that can interact with biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

    2-(Chloromethyl)-1H-imidazole: Similar in structure but lacks the dihydro component.

    4,5-Dihydro-1H-imidazole: Lacks the chloromethyl group but shares the dihydro imidazole ring.

Properties

IUPAC Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2/c5-3-4-6-1-2-7-4/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPRBZDQSMTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330078
Record name 2-(CHLOROMETHYL)-2-IMIDAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50342-08-0
Record name 2-(Chloromethyl)-4,5-dihydro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050342080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(CHLOROMETHYL)-2-IMIDAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ676EE9GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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